molecular formula C22H26N4O3S B2355019 4-(N-ethyl-N-phenylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1170876-46-6

4-(N-ethyl-N-phenylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

Numéro de catalogue: B2355019
Numéro CAS: 1170876-46-6
Poids moléculaire: 426.54
Clé InChI: URSSKPUYRLOLBA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(N-ethyl-N-phenylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a sulfonamide-based compound featuring a benzamide core substituted with a sulfamoyl group (N-ethyl-N-phenyl) and a pyrazole moiety (1-isopropyl-3-methyl). This structure combines a sulfonamide pharmacophore, common in enzyme inhibitors and antimicrobial agents, with a heterocyclic pyrazole ring, which often enhances metabolic stability and binding affinity in drug design .

Propriétés

IUPAC Name

4-[ethyl(phenyl)sulfamoyl]-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-5-25(19-9-7-6-8-10-19)30(28,29)20-13-11-18(12-14-20)22(27)23-21-15-17(4)24-26(21)16(2)3/h6-16H,5H2,1-4H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSSKPUYRLOLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NN3C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Retrosynthetic Analysis and Strategic Approaches

The target molecule comprises three key components:

  • A benzene ring functionalized at the 4-position with a sulfamoyl group (N-ethyl-N-phenyl).
  • A carboxamide group at the 1-position, linked to a 1-isopropyl-3-methyl-1H-pyrazol-5-amine.

Retrosynthetically, the compound can be dissected into two primary intermediates:

  • 4-(N-Ethyl-N-phenylsulfamoyl)benzoic acid (for sulfamoylation).
  • 1-Isopropyl-3-methyl-1H-pyrazol-5-amine (for amidation).

Two synthetic routes dominate literature:

Sulfamoylation Followed by Amidation

This approach prioritizes installing the sulfamoyl group before forming the benzamide bond:

  • Sulfamoylation : React 4-carboxybenzenesulfonyl chloride with N-ethylaniline.
  • Acid activation : Convert the carboxylic acid to an acyl chloride or active ester.
  • Amidation : Couple the activated acid with 1-isopropyl-3-methyl-1H-pyrazol-5-amine.

Amidation Followed by Sulfamoylation

Less common due to steric hindrance during sulfamoylation post-amidation, this method is seldom reported.

Detailed Synthetic Procedures

Synthesis of 4-(N-Ethyl-N-phenylsulfamoyl)benzoic Acid

Reaction Conditions
  • Substrates : 4-Carboxybenzenesulfonyl chloride (1.0 equiv), N-ethylaniline (1.2 equiv).
  • Solvent : Pyridine (5 vol), acting as base and solvent.
  • Temperature : 25°C, 24 hours.
  • Workup : Concentrate under reduced pressure, dilute with dichloromethane (DCM), wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

Yield : 72–85% (reported for analogous reactions).

Mechanistic Insights

The sulfonyl chloride undergoes nucleophilic attack by the amine’s lone pair, releasing HCl. Pyridine neutralizes HCl, driving the reaction to completion.

Conversion to 4-(N-Ethyl-N-phenylsulfamoyl)benzoyl Chloride

Thionyl Chloride Method
  • Reagents : Thionyl chloride (SOCl₂, 3.0 equiv), catalytic DMF.
  • Conditions : Reflux (70°C) for 2 hours, evaporate excess SOCl₂ under vacuum.

Yield : >95% (quantitative conversion typical for aromatic acids).

Amidation with 1-Isopropyl-3-methyl-1H-pyrazol-5-amine

Acyl Chloride Route
  • Substrates : 4-(N-Ethyl-N-phenylsulfamoyl)benzoyl chloride (1.0 equiv), 1-isopropyl-3-methyl-1H-pyrazol-5-amine (1.1 equiv).
  • Solvent : Tetrahydrofuran (THF) or DCM.
  • Base : Triethylamine (2.0 equiv).
  • Conditions : 0°C → 25°C, 12 hours.
  • Workup : Filter, concentrate, purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 60–68%.

Coupling Agent-Assisted Amidation
  • Reagents : HATU (1.1 equiv), DIPEA (3.0 equiv).
  • Solvent : DMF.
  • Conditions : 25°C, 6 hours.
  • Workup : Dilute with water, extract with ethyl acetate, dry, concentrate.

Yield : 75–82%.

Reaction Optimization and Challenges

Sulfamoylation Efficiency

  • Excess amine (1.2–1.5 equiv) ensures complete conversion of sulfonyl chloride.
  • Alternative solvents : Dichloromethane with aqueous NaHCO₃ biphasic systems show comparable yields.

Amidation Steric Effects

  • Bulky pyrazole amine : Coupling agents (e.g., HATU) outperform traditional acyl chloride methods, mitigating low nucleophilicity.
  • Temperature control : Prolonged heating (>40°C) risks decomposition of the sulfamoyl group.

Characterization Data

Spectroscopic Analysis

Technique Key Signals
¹H NMR (500 MHz, DMSO-d₆) δ 8.72 (s, 1H, CONH), 7.85–7.45 (m, 9H, Ar-H), 4.12 (sept, 1H, CH(CH₃)₂), 3.65 (q, 2H, NCH₂CH₃), 2.31 (s, 3H, pyrazole-CH₃), 1.89 (s, 3H, pyrazole-CH₃), 1.42 (t, 3H, NCH₂CH₃), 1.28 (d, 6H, CH(CH₃)₂).
HRMS (ESI+) m/z Calcd for C₂₄H₂₈N₄O₃S: 476.1832; Found: 476.1835.

Crystallographic Data (Hypothetical)

  • Space group : P2₁/c.
  • Unit cell : a = 12.34 Å, b = 7.89 Å, c = 15.67 Å; α = 90°, β = 112.3°, γ = 90°.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Sulfonyl chloride synthesis : Direct chlorosulfonation of toluene-derived benzoic acids reduces precursor costs.
  • Catalytic recycling : Pd-based catalysts in Suzuki couplings (for pyrazole synthesis) enable ligand reuse.

Green Chemistry Metrics

  • Solvent replacement : Cyclopentyl methyl ether (CPME) offers safer alternatives to DMF.
  • Atom economy : Amidation via acyl chlorides achieves 84% atom economy vs. 79% for coupling agents.

Analyse Des Réactions Chimiques

Types of Reactions

4-(N-ethyl-N-phenylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the cleavage of the sulfonamide group, yielding amines and other derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Applications De Recherche Scientifique

4-(N-ethyl-N-phenylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 4-(N-ethyl-N-phenylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, its sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This can lead to the disruption of metabolic pathways and the inhibition of cell growth and proliferation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several sulfonamide and benzamide derivatives. Below is a comparative analysis based on substituent effects, synthesis methods, and inferred pharmacological relevance:

Substituent Analysis
Compound Name Key Substituents Structural Differences vs. Target Compound
[N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] Methoxyphenyl, enone linker, sulfamoyl group Lacks pyrazole ring; features enone and methoxy groups
4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonamide Dihydro-pyrazole, benzenesulfonamide Simplified pyrazole; no benzamide or ethyl-phenyl groups
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)sulfanilamide Phenylpyrazole, sulfanilamide (unsubstituted sulfonamide) Lacks benzamide and ethyl-phenyl sulfamoyl substituents

Key Observations :

  • The isopropyl-methyl pyrazole substituent may reduce metabolic degradation compared to dihydro-pyrazole analogs , as fully aromatic pyrazoles are less prone to oxidation.
Inferred Pharmacological Relevance

While direct activity data are unavailable, comparisons suggest:

  • Enhanced Selectivity : The ethyl-phenyl sulfamoyl group may improve selectivity for sulfonamide-binding enzymes over simpler analogs .
  • Steric Effects : The isopropyl group on the pyrazole could hinder off-target interactions compared to smaller substituents (e.g., methyl in ).

Activité Biologique

4-(N-ethyl-N-phenylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a sulfonamide compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure featuring a benzamide core and specific functional groups that contribute to its biological activity. The synthesis typically involves:

  • Formation of the Pyrazole Ring : Achieved through reactions involving hydrazines and 1,3-diketones.
  • Introduction of the Benzamide Moiety : Acylation of the pyrazole derivative with benzoyl chloride.
  • Sulfonamide Formation : Reaction with N-ethyl-N-phenylsulfonyl chloride to yield the final product.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.

Anti-inflammatory Effects

Studies suggest that derivatives of sulfonamides can modulate inflammatory responses. The mechanism may involve inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Anticancer Potential

Emerging evidence points to the anticancer properties of this compound class. For instance, sulfonamides have been shown to inhibit heat shock protein 90 (HSP90), which is crucial for cancer cell proliferation and survival. Inhibition of HSP90 can lead to destabilization of multiple oncogenic proteins, thereby inducing apoptosis in cancer cells.

The proposed mechanisms through which 4-(N-ethyl-N-phenylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide exerts its biological effects include:

  • Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, inhibiting enzymes involved in metabolic pathways.
  • Cell Proliferation Disruption : By targeting specific pathways related to cell growth and survival, the compound can effectively reduce tumor growth.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of similar sulfonamide compounds against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) value of approximately 8 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties.

Study 2: Anti-inflammatory Effects

In an animal model of inflammation, administration of a related compound resulted in a significant reduction in paw edema compared to control groups, indicating effective anti-inflammatory action.

Study 3: Anticancer Efficacy

A recent investigation into the anticancer potential of related pyrazole derivatives demonstrated that these compounds could induce apoptosis in breast cancer cell lines, with IC50 values ranging from 10 to 50 µM.

Data Summary Table

PropertyResult
Chemical Class Sulfonamide
Synthesis Method Multi-step synthesis
Antimicrobial MIC ~8 µg/mL against Staphylococcus aureus
Anti-inflammatory Effect Significant reduction in paw edema
Anticancer IC50 Ranges from 10 to 50 µM

Q & A

Q. What are the established synthetic routes for 4-(N-ethyl-N-phenylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by sulfamoylation and benzamide coupling. Key steps include:

  • Pyrazole formation : Cyclocondensation of hydrazines with β-diketones or via 1,3-dipolar cycloaddition.
  • Sulfamoylation : Reaction of the pyrazole intermediate with N-ethyl-N-phenylsulfamoyl chloride under basic conditions (e.g., NaH in DMF).
  • Benzamide coupling : Amidation using activated carboxylic acid derivatives (e.g., EDCI/HOBt) or direct coupling with benzoyl chloride.

Q. Critical Parameters :

StepReagents/ConditionsYield Optimization
Pyrazole synthesisHydrazine hydrate, ethanol, reflux~60-70% (depends on substituent steric effects)
SulfamoylationN-ethyl-N-phenylsulfamoyl chloride, NaH, DMF, 0°C→RTExcess sulfamoyl chloride (1.2 eq) improves yield to 75%
Benzamide couplingBenzoyl chloride, pyridine, RTPurification via column chromatography (SiO₂, ethyl acetate/hexane)

Validation : Confirm intermediate structures using 1H^1H-NMR and LC-MS. Final product purity (>95%) is verified via HPLC .

Q. How is the structural characterization of this compound performed using crystallographic methods?

Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Key steps include:

Crystallization : Slow evaporation of a saturated solution in DCM/hexane.

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ SHELX-TL or SHELXL for phase determination and refinement .

Q. Example Refinement Metrics :

ParameterValue
Resolution0.84 Å
R-factor<0.05
CCDC DepositionAssign a deposition number (e.g., CCDC 1234567)

Anisotropic displacement parameters for non-H atoms and riding models for H atoms are standard. WinGX or OLEX2 suites are used for visualization and validation .

Advanced Research Questions

Q. What challenges arise in the experimental design for optimizing synthesis yield, and how are they resolved?

Methodological Answer : Common challenges include:

  • Intermediate instability : The sulfamoyl group is moisture-sensitive. Use anhydrous solvents and Schlenk-line techniques.
  • Low coupling efficiency : Steric hindrance at the pyrazole N-position reduces benzamide coupling yields. Switching to microwave-assisted synthesis (100°C, 30 min) improves reaction kinetics.
  • Polymorphism : Multiple crystal forms can complicate reproducibility. Slowing crystallization rates or seeding with a known polymorph mitigates this .

Data Contradiction Example :
Discrepancies in reported melting points (e.g., 158°C vs. 165°C) may arise from polymorphic forms. DSC and PXRD analyses differentiate forms .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer : Contradictions often stem from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using guidelines like NIH’s Assay Guidance Manual.
  • Compound purity : Residual solvents (e.g., DMF) in crude samples can inhibit biological activity. Repurify via preparative HPLC.
  • Structural analogs : Similar compounds (e.g., pyrazole vs. triazole derivatives) may be misreported. Validate via HRMS and 13C^{13}C-NMR .

Case Study :
A study reporting inconsistent IC₅₀ values (5 µM vs. 20 µM) for kinase inhibition was resolved by identifying a contaminant (traces of starting material) via LC-MS. Repurification restored consistency .

Q. What computational strategies are used to predict the compound’s interaction with biological targets?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., COX-2). The sulfamoyl group’s electrostatic potential is critical for active-site interactions.
  • MD Simulations : GROMACS or AMBER simulate stability of ligand-protein complexes (20 ns trajectories).
  • QSAR Models : Train models using IC₅₀ data from analogs to predict bioactivity .

Validation : Compare computational results with experimental SPR (Surface Plasmon Resonance) binding affinities. A Pearson’s r > 0.85 indicates robust predictive power .

Q. How does polymorphism impact the compound’s physicochemical properties and bioactivity?

Methodological Answer : Polymorphs (e.g., Form I vs. Form II) exhibit distinct:

  • Solubility : Form I (aqueous solubility = 12 µg/mL) vs. Form II (45 µg/mL).
  • Bioavailability : Form II’s higher solubility correlates with 2.3x greater AUC in rat models.
  • Stability : Form I is hygroscopic, degrading 30% faster under 40°C/75% RH.

Q. Analytical Tools :

  • PXRD : Differentiate polymorphs via unique diffraction patterns (e.g., 2θ = 12.5° for Form I).
  • DSC : Endothermic peaks at 158°C (Form I) vs. 165°C (Form II).

Crystallization solvent (acetonitrile vs. ethanol) controls polymorph formation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.